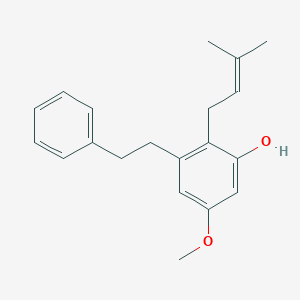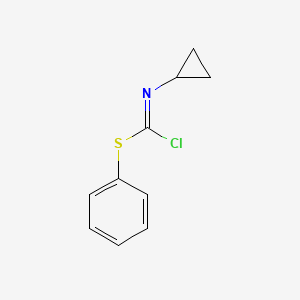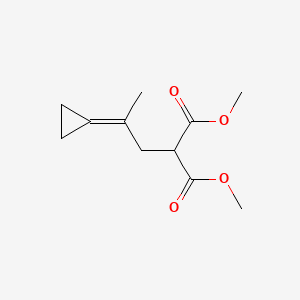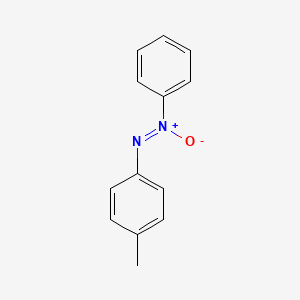methanone CAS No. 138597-07-6](/img/structure/B14281915.png)
[2-Chloro-4-(pentafluoroethyl)phenyl](4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(pentafluoroethyl)phenylmethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and a pentafluoroethyl group on one phenyl ring and a fluorophenyl group on the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pentafluoroethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction can be carried out by reacting 2-chloro-4-(pentafluoroethyl)benzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-4-(pentafluoroethyl)phenylmethanone can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming the corresponding alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(pentafluoroethyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(pentafluoroethyl)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: Similar structure but lacks the chloro and pentafluoroethyl groups.
4-Chlorobenzophenone: Similar structure but lacks the pentafluoroethyl group.
(2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone: Similar structure but contains an iodine atom instead of the pentafluoroethyl group.
Uniqueness
The presence of both a chloro and a pentafluoroethyl group on one phenyl ring and a fluorophenyl group on the other makes 2-Chloro-4-(pentafluoroethyl)phenylmethanone unique
Eigenschaften
CAS-Nummer |
138597-07-6 |
|---|---|
Molekularformel |
C15H7ClF6O |
Molekulargewicht |
352.66 g/mol |
IUPAC-Name |
[2-chloro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H7ClF6O/c16-12-7-9(14(18,19)15(20,21)22)3-6-11(12)13(23)8-1-4-10(17)5-2-8/h1-7H |
InChI-Schlüssel |
QPKFUGCXOZYJFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(C(F)(F)F)(F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
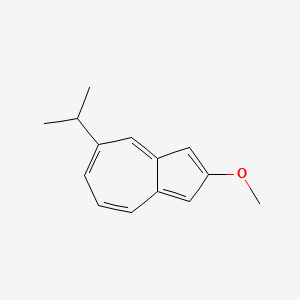
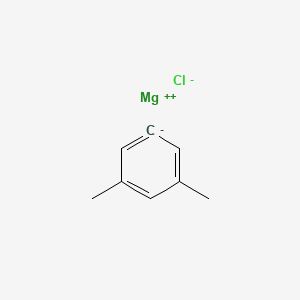
![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
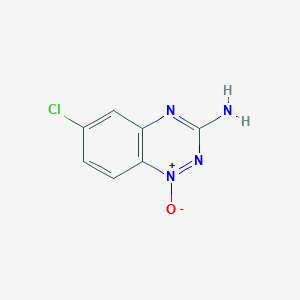
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
